

An In-depth Technical Guide to Tin(IV) Tetrabutanolate (Tin(IV) tert-butoxide)

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Compound of Interest

Compound Name: *Tin tetrabutanolate*

Cat. No.: *B1143417*

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Introduction

This technical guide provides a comprehensive overview of Tin(IV) tert-butoxide, a significant organotin compound with the CAS Number 36809-75-3. While the query "**tin tetrabutanolate**" could potentially refer to isomers of tin butoxide, this document will focus on the tert-butyl isomer, which is well-documented in scientific literature. It is also important to note the potential for confusion with the similarly named titanium tetrabutanolate (CAS 5593-70-4), a widely used titanium alkoxide. This guide, intended for researchers, scientists, and professionals in drug development and material science, will cover the chemical properties, synthesis, and applications of Tin(IV) tert-butoxide, presenting data in a structured format with detailed experimental protocols and pathway visualizations.

Chemical and Physical Properties

Tin(IV) tert-butoxide, with the chemical formula $\text{Sn}(\text{OC}(\text{CH}_3)_3)_4$, is a versatile precursor in materials science and a catalyst in organic synthesis.^{[1][2]} Its properties are summarized in the table below.

Property	Value	Reference
CAS Number	36809-75-3	[3]
Molecular Formula	C ₁₆ H ₃₆ O ₄ Sn	[3]
Molecular Weight	411.16 g/mol	[3]
Appearance	White solid to turbid colorless liquid	[3][4]
Melting Point	40-44 °C	[5][6]
Boiling Point	65 °C at 0.3 mmHg	[3]
Density	1.06 g/cm ³	[4]
Solubility	Soluble in many common organic solvents (e.g., methanol, ethanol, n-hexane)	[6][7]
Sensitivity	Moisture sensitive; rapidly hydrolyzes in the presence of water.[4][6][7]	
Stability	Stable under anhydrous conditions. Incompatible with oxidizing agents.	[7]

Experimental Protocols

Synthesis of Tin(IV) tert-butoxide

The synthesis of Tin(IV) tert-butoxide can be achieved through several methods. Two common protocols are detailed below. All procedures require strict anhydrous conditions to prevent hydrolysis.[1]

Protocol 1: From Tin(IV) chloride and tert-butanol

This method involves the direct reaction of tin(IV) chloride with tert-butanol.

- Materials: Tin(IV) chloride (SnCl_4), tert-butanol, a suitable non-polar solvent (e.g., hexane), and a base (e.g., pyridine or diethylamine) to neutralize the HCl byproduct.
- Procedure:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve tin(IV) chloride in the anhydrous solvent.
 - Slowly add a stoichiometric amount of tert-butanol to the solution while stirring under a nitrogen atmosphere.
 - Subsequently, add the base dropwise to the reaction mixture. The reaction is typically exothermic.
 - After the addition is complete, reflux the mixture to ensure the reaction goes to completion.
 - The resulting precipitate (amine hydrochloride) is removed by filtration under inert atmosphere.
 - The solvent is removed from the filtrate under reduced pressure.
 - The crude product is then purified by vacuum distillation or sublimation to yield high-purity Tin(IV) tert-butoxide.[8]

Protocol 2: Salt Metathesis Reaction

This approach utilizes an alkali metal tert-butoxide and tin(IV) chloride.

- Materials: Tin(IV) chloride (SnCl_4), lithium tert-butoxide (LiO-t-Bu) or sodium tert-butoxide (NaO-t-Bu), and an anhydrous ethereal solvent (e.g., diethyl ether or THF).
- Procedure:
 - Suspend the alkali metal tert-butoxide in the anhydrous solvent in a reaction flask under an inert atmosphere.
 - Slowly add a solution of tin(IV) chloride in the same solvent to the suspension with vigorous stirring.

- The reaction is typically stirred at room temperature for several hours.
- The precipitated alkali metal chloride is removed by filtration.
- The solvent is evaporated from the filtrate under vacuum.
- The resulting solid or liquid is then purified by sublimation or distillation under reduced pressure.^[1]

Chemical Reactions and Applications

Tin(IV) tert-butoxide is a valuable precursor and catalyst. Its reactivity is primarily centered around the lability of the tin-oxygen bond.

Transalcoholysis Reactions

Tin(IV) tert-butoxide can undergo exchange reactions with other alcohols, which is a useful method for synthesizing mixed-ligand tin(IV) alkoxides.^[1]

- Experimental Protocol:
 - Dissolve Tin(IV) tert-butoxide in an anhydrous solvent.
 - Add a stoichiometric amount of a primary or secondary alcohol (R'OH).
 - The reaction mixture is heated to facilitate the exchange and the removal of the displaced tert-butanol, often aided by a Dean-Stark trap.
 - The resulting mixed alkoxide can be isolated after removal of the solvent.

Precursor for Tin(IV) Oxide (SnO₂) Materials

A major application of Tin(IV) tert-butoxide is as a precursor for the deposition of tin(IV) oxide thin films and nanoparticles through processes like Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and sol-gel methods.^{[2][5]} These SnO₂ materials are utilized in gas sensors, transparent conductive coatings, and energy storage devices.^{[2][5]}

- General Sol-Gel Protocol:

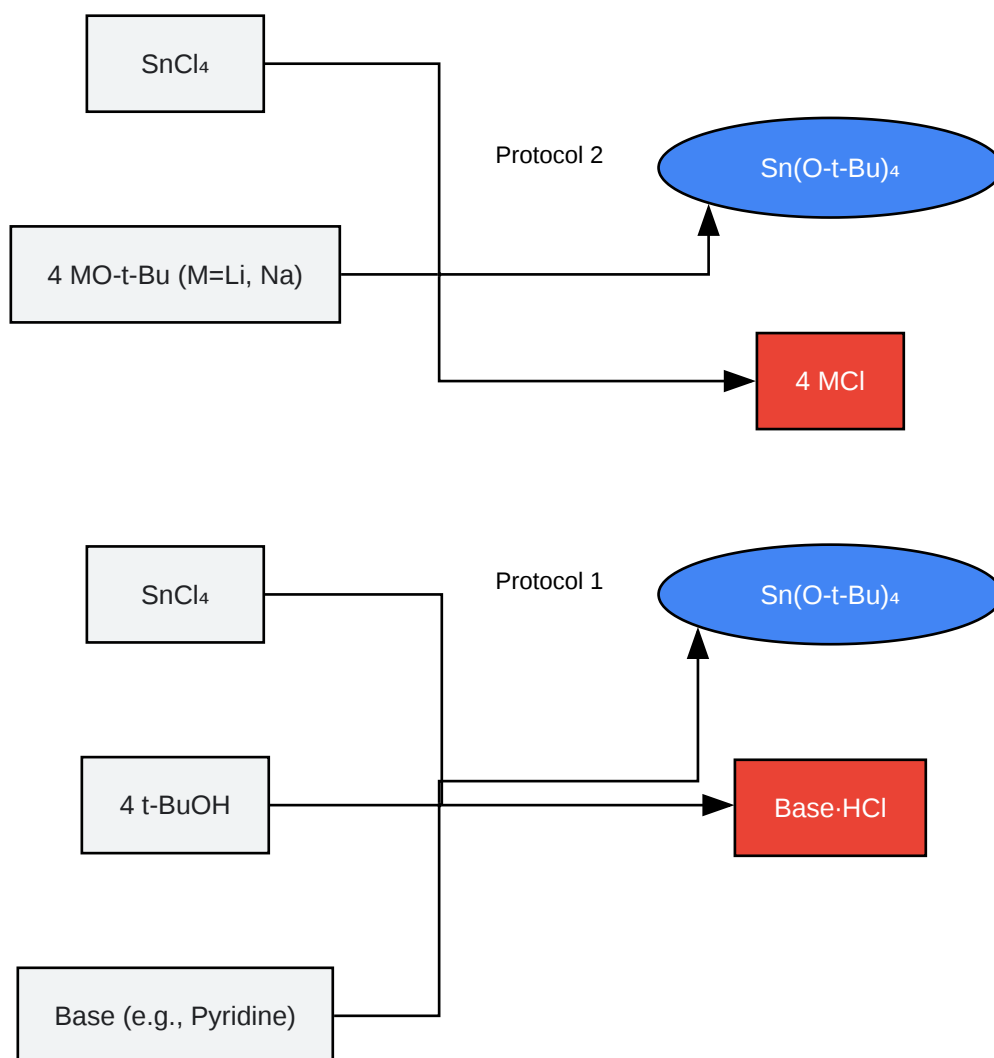
- Dissolve Tin(IV) tert-butoxide in a suitable alcohol solvent.
- Controlled hydrolysis is initiated by the slow addition of water, often mixed with the alcohol solvent and sometimes a catalyst (acid or base).
- The solution is then aged to form a sol, which subsequently gels.
- The gel is dried and then calcined at elevated temperatures to produce crystalline SnO_2 .

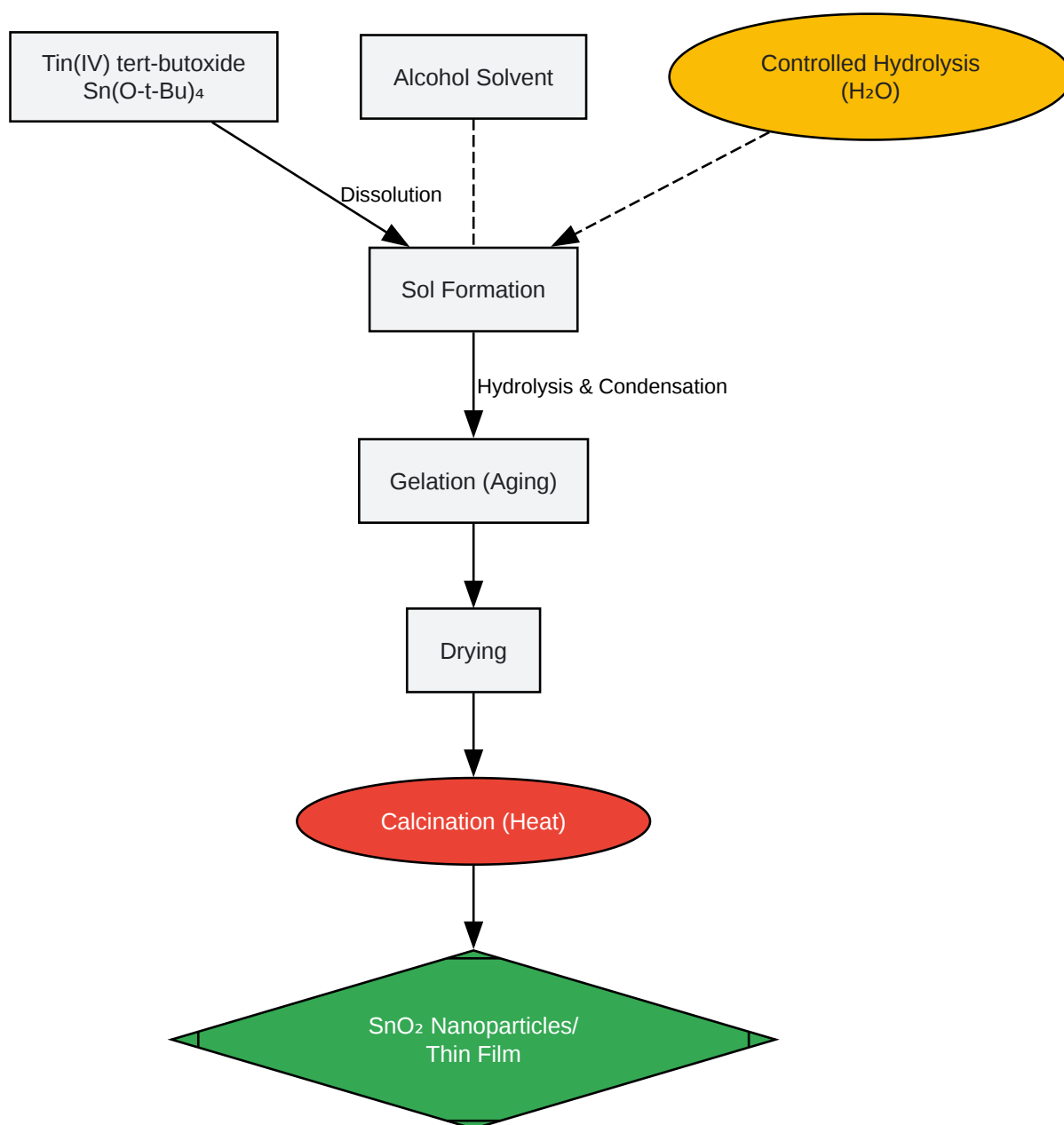
Catalysis

The Lewis acidic nature of the tin center allows Tin(IV) tert-butoxide to catalyze various organic reactions, including esterification, transesterification, and oxidation reactions.[\[2\]](#)

Visualizations

Synthesis Pathways





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